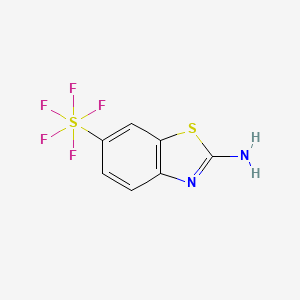

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-(pentafluoro-λ6-sulfanyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)15-7(13)14-5/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDCLTJAFBTJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of iodine pentafluoride in a Cl-F exchange fluorination reaction. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the stability of the pentafluorosulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their activity against various bacterial and fungal strains.

- Case Study 1 : A study synthesized a series of benzothiazole derivatives, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar substituents to 6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like fluconazole .

- Case Study 2 : Another research effort focused on the synthesis of benzothiazole derivatives that exhibited antifungal properties against Candida albicans. The findings suggested that the structural modifications led to enhanced antifungal activity, indicating the potential for developing new antifungal agents derived from this compound .

Anticancer Applications

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study 3 : In a study investigating the cytotoxic effects of benzothiazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines like A549 (lung cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced cytotoxicity .

- Case Study 4 : Another study explored the interaction of benzothiazole derivatives with Bcl-2 proteins, which are crucial regulators of apoptosis. The results indicated that modifications in the compound's structure improved binding affinity to these proteins, correlating with increased anticancer activity.

Summary of Findings

Mechanism of Action

The mechanism of action of 6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The pentafluorosulfanyl group can form covalent bonds with active sites of enzymes or proteins, inhibiting their function. This inhibition can affect various biochemical pathways, making the compound valuable for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring structure combined with the pentafluorosulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in organic electronics and biological research.

Biological Activity

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pentafluorosulfanyl reagents. The synthetic route can be summarized as follows:

- Starting Materials : Benzothiazole and pentafluorosulfanyl chloride.

- Reaction Conditions : The reaction is generally conducted in an organic solvent under controlled temperature.

- Purification : The product is purified using recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to this compound display activity against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Escherichia coli | 15 mm |

| This compound | Staphylococcus aureus | 18 mm |

These results indicate that the compound has promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Studies show that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The proposed mechanisms include inhibition of topoisomerase enzymes and modulation of apoptotic pathways.

Research findings indicate that derivatives similar to this compound show selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The compound was tested against a panel of bacterial strains using the disc diffusion method. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate study focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the micromolar range against MCF-7 and HeLa cells, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(pentafluoro-lambda⁶-sulfanyl)-1,3-benzothiazol-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a benzothiazole precursor (e.g., 2-amino-6-bromo-1,3-benzothiazole) with pentafluorosulfur-containing reagents (e.g., SF₅Cl or SF₅Br) under inert conditions. Purification typically employs column chromatography (PE:EA gradients) and characterization via LCMS and ¹H NMR .

- Key Considerations : Reaction yields (e.g., 49% in analogous syntheses) may require optimization of stoichiometry, temperature, and catalysts .

Q. How can the molecular structure of this compound be confirmed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous benzothiazoles form hydrogen-bonded dimers (N–H···N interactions) and 2D networks, as observed in 1,3-benzothiazol-2-amine derivatives . Pair SCXRD with spectroscopic techniques (FTIR, NMR) and computational geometry optimization (DFT) to validate bond lengths and angles.

- Tools : SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis .

Q. What are the preliminary biological screening strategies for this compound?

- Methodology : Begin with cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HCT-116, HT29) to evaluate antiproliferative activity. Compare results to structurally similar compounds like riluzole (6-trifluoromethoxy analog), which shows neuroprotective effects .

- Data Interpretation : IC₅₀ values should be normalized to positive controls (e.g., 5-fluorouracil) and analyzed for dose-response trends .

Advanced Research Questions

Q. How does the pentafluoro-lambda⁶-sulfanyl group influence electronic properties and reactivity?

- Methodology : Perform Hammett substituent constant (σ) calculations or DFT-based frontier molecular orbital (FMO) analysis. The SF₅ group is strongly electron-withdrawing, which may alter reaction pathways (e.g., electrophilic substitution) compared to trifluoromethoxy or methylthio analogs .

- Experimental Validation : Compare reaction kinetics (e.g., SNAr rates) with 6-trifluoromethoxy or 6-methylthio derivatives .

Q. What strategies resolve contradictions in biological activity data across assays?

- Case Study : If a compound shows high in vitro activity but poor in vivo efficacy, investigate pharmacokinetic factors (e.g., solubility, metabolic stability). For instance, riluzole’s logP (4.16) and tPSA (76.38 Ų) impact its blood-brain barrier penetration .

- Approach : Use ADMET prediction tools (e.g., SwissADME) followed by experimental validation (e.g., plasma protein binding assays) .

Q. How can computational modeling guide target identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.